The compound is classified under quinoline derivatives, which are cyclic organic compounds containing a fused benzene and pyridine ring. It is recognized for its role as an intermediate in synthesizing various quinoline derivatives that exhibit antibacterial and antitumor activities . The compound's unique structure allows for modifications that can enhance its biological properties, making it a subject of research in pharmaceutical chemistry.
The synthesis of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid can be achieved through several methodologies, primarily involving the condensation reactions of appropriate precursors. A notable synthetic route involves:
The molecular structure of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid features:
The compound's molecular formula is , with a molecular weight of approximately 233.25 g/mol. The compound's structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its connectivity and molecular weight .
2-(6-Methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid can undergo various chemical reactions typical for quinoline derivatives:
These reactions highlight the compound's versatility as a precursor for more complex molecules .
The mechanism of action for compounds like 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid primarily involves their interaction with biological targets such as enzymes or receptors. Quinoline derivatives are known to exhibit:
Research indicates that modifications at specific positions on the quinoline ring can significantly alter these biological activities .
The physical properties of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid include:
Key chemical properties include:
These properties are crucial for evaluating its suitability for various applications .
The applications of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid are diverse:
The 4-hydroxyquinolin-2-one core is typically constructed via cyclization of aniline precursors, with subsequent N-alkylation introducing the acetic acid moiety.
The Gould-Jacobs reaction remains a cornerstone for assembling the quinolinone scaffold. Here, m-anisidine (3-methoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEMM) under reflux to form an enamine intermediate. Thermal cyclization at 250–300°C yields ethyl 6-methoxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Alternatively, the Conrad-Limpach protocol employs ethyl acetoacetate and m-anisidine, generating a β-keto-anilide that undergoes cyclodehydration in diphenyl ether at high temperature. The Doebner modification offers improved regioselectivity for C-2 alkylated quinolones: 4-methoxyaniline reacts with ethyl acetoacetate and pyruvic acid under acidic conditions, directly yielding 6-methoxy-2-methyl-4-hydroxyquinolin-2-one with >75% efficiency [5] [10].
Table 1: Comparison of Cyclization Methods for Quinolinone Core Synthesis
Method | Reagents | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Gould-Jacobs | DEEMM, m-anisidine | Reflux → 250°C cyclization | 60-70 | High regioselectivity for C-3 ester |
Conrad-Limpach | Ethyl acetoacetate, m-anisidine | Diphenyl ether, 250°C | 65-75 | Direct C-2 methylation |
Doebner | Ethyl acetoacetate, pyruvic acid | AcOH, reflux | 75-85 | Single-step, avoids high temperatures |
N-Alkylation of the quinolinone nitrogen precedes acetic acid installation. The deprotonated nitrogen (using NaH or K₂CO₃ in dimethylformamide) reacts with ethyl chloroacetate, yielding ethyl 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetate. Saponification completes the synthesis: hydrolysis with aqueous NaOH (2–4 equivalents) in tetrahydrofuran/ethanol (1:1) at 60°C for 6–12 hours affords the target carboxylic acid in >90% yield. Critical to minimizing di-alkylation byproducts is strict temperature control (<65°C) and stoichiometric precision. Microwave-assisted hydrolysis (100°C, 30 minutes) enhances efficiency but risks decarboxylation [1] [5].
While not directly applied to this specific acetic acid derivative, iridium-catalyzed C–H borylation offers a strategic path for functionalizing the 6-methoxyquinolinone scaffold prior to N-alkylation. Using [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridyl) as a catalyst system, B₂pin₂ (bis(pinacolato)diboron selectively installs boronate esters at the C-5 or C-7 positions of the electron-rich quinoline ring. This reaction proceeds in anhydrous tetrahydrofuran at 80°C with 5 mol% catalyst loading, achieving >80% regioselectivity for the less hindered C-7 site. Subsequent Suzuki-Miyaura coupling enables introduction of aryl, heteroaryl, or alkenyl groups, creating a diverse library of precursors for downstream N-acetic acid functionalization [3].
The carboxylic acid moiety serves as a linchpin for generating amide-linked alkynes or azides, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC). Activation with oxalyl chloride converts the acid to an acid chloride, which then couples with propargylamine or 3-azidopropylamine to install terminal alkyne/azide handles. CuAAC employs Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand in aqueous tert-butanol (1:1). This forms 1,4-disubstituted triazole-linked hybrids with pharmacophores like flavones or tetrazoles at room temperature in 2–4 hours with yields >85%. Ligand choice is critical: THPTA suppresses oxidative byproduct formation and accelerates kinetics 10-fold versus uncatalyzed reactions [1] [2] [4].
Table 2: CuAAC Conditions for Hybrid Assembly
Component | Role | Optimal Conditions | Impact on Yield |
---|---|---|---|
Cu(I) Source | Catalytic cycloaddition | CuSO₄ (0.1–1.0 mol%) + Sodium ascorbate (5 equiv) | <60% → >90% |
Ligand (THPTA) | Stabilizes Cu(I); accelerates rxn | 5 equiv relative to Cu | Prevents ROS damage |
Solvent System | Solubilizes biomolecules | tert-Butanol/H₂O (1:1) | Maintains bioactivity |
Temperature | Kinetics control | 25–37°C | Balances rate/stability |
Solvent EffectsPolar aprotic solvents maximize efficiency in N-alkylation and CuAAC. Dimethylformamide facilitates quinolinone N-deprotonation (using K₂CO₃) while solubilizing ethyl chloroacetate. For CuAAC, aqueous mixtures (water/tert-butanol) enhance biomolecular compatibility but require ligand-mediated copper stabilization. In iridium borylation, anhydrous tetrahydrofuran prevents catalyst decomposition but necessitates rigorous oxygen exclusion via freeze-pump-thaw cycles [3] [9].
Ligand DesignTHPTA dominates CuAAC optimization, acting as both accelerating ligand and sacrificial reductant. Its tris(triazolylmethyl)amine scaffold chelates Cu(I), maintaining the metal in its active +1 oxidation state and sequestering reactive oxygen species. At 5:1 ligand-to-copper ratios, THPTA suppresses protein oxidation in bioconjugations by >90%. For iridium catalysis, electron-deficient bipyridines (e.g., 4,4′-dicyano-2,2′-bipyridine) increase oxidative addition rates but may reduce functional group tolerance [2] [9].
Table 3: Ligand Performance in Metal-Catalyzed Steps
Reaction | Ligand | Optimal Equiv | Key Function | Catalyst Stability |
---|---|---|---|---|
CuAAC Hybridization | THPTA | 5 (vs. Cu) | Cu(I) stabilization; ROS scavenging | >95% active Cu retained |
Ir-Catalyzed Borylation | dtbpy | 1.1 (vs. Ir) | Prevents Ir aggregation; enhances B₂pin₂ insertion | Moderate (decomposes >100°C) |
Pd-Mediated C-C Coupling | SPhos | 2.0 (vs. Pd) | Facilitates oxidative addition | High |
Empirical Optimization Insights
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: